alpha-Cyclopropylthiophene-2-methanol
Description
Alpha-Cyclopropylthiophene-2-methanol (ACTM) is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted with a cyclopropyl group at the alpha position and a hydroxymethyl group at the 2-position. Its unique structure confers distinct physicochemical properties, such as enhanced metabolic stability and stereochemical rigidity, making it valuable in pharmaceutical intermediates and agrochemical research . The cyclopropyl moiety introduces strain into the molecule, influencing its reactivity and binding affinity in biological systems.
ACTM is synthesized via [2+1] cyclopropanation of thiophene derivatives, followed by hydroxymethylation. Its stability under acidic conditions and moderate solubility in polar aprotic solvents (e.g., DMSO: 12.3 mg/mL at 25°C) have been documented in recent studies .
Properties
CAS No. |
71477-16-2 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
cyclopropyl(thiophen-2-yl)methanol |
InChI |
InChI=1S/C8H10OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8-9H,3-4H2 |
InChI Key |
PEZSCBMHDXNXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CS2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of alpha-cyclopropyl-2-thiophenemethanol typically involves the reaction of cyclopropyl derivatives with thiophene compounds under specific conditions. One common method involves the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
alpha-Cyclopropylthiophene-2-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
alpha-Cyclopropylthiophene-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-cyclopropyl-2-thiophenemethanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Key Findings :
- ACTM exhibits higher lipophilicity (LogP 1.45) than Thiophene-2-methanol (LogP 0.89) due to the cyclopropyl group, enhancing membrane permeability .
- The phenyl analog shows superior thermal stability (250°C) but poor aqueous solubility, limiting its pharmaceutical utility .
Key Findings :
- ACTM demonstrates 4.8-fold higher potency against Enzyme X than Thiophene-2-methanol, attributed to cyclopropane-induced conformational locking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
